Cas no 4135-11-9 (Polymyxin B1)

Polymyxin B1 化学的及び物理的性質
名前と識別子
-
- polymyxin B(1)
- Polymyxin B1 Sulfate
- POLYMYXIN B1
- (-)-N2-[[(6S)-6-Methyloctanoyl]-L-A2bu-L-Thr-L-A2bu-]cyclo(L-A2bu*-L-A2bu-D-Phe-L-Leu-L-A2bu-L-A2bu-L-Thr-)
- 6-methyloctanoyl-2,4-diaminobutyryl-Thr-2,4-diaminobutyryl-cyclo[2,4-diaminobutyryl-2,4-diaminobutyryl-D-Phe-Leu-2,4-diaminobutyryl-2,4-diaminobutyryl-Thr]
- 6-methyloctanoyl-X-T-X-cyclo[X-X-DF-L-X-X-T]
- polymixin B1
- polymyxin B
- 4135-11-9
- MS-32043
- (6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
- CS-0019929
- UNII-B35S89JSRU
- BDBM50548037
- HY-A0248A
- (S)-N-((S)-4-amino-1-(((2S,3R)-1-(((S)-4-amino-1-oxo-1-(((3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-((R)-1-hydroxyethyl)-12-isobutyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl)amino)butan-2-yl)amino
- BRN 0505906
- CHEMBL2397513
- L-THREONINE, N2-(6-METHYL-1-OXOOCTYL)-L-2,4-DIAMINOBUTANOYL-L-THREONYL-L-2,4-DIAMINOBUTANOYL-L-2,4-DIAMINOBUTANOYL-L-2,4-DIAMINOBUTANOYL-D-PHENYLALANYL-L-LEUCYL-L-2,4-DIAMINOBUTANOYL-L-2,4-DIAMINOBUTANOYL-, CYCLIC (10->4)-PEPTIDE
- B35S89JSRU
- N2-(6-METHYL-1-OXOOCTYL)-L-2,4-DIAMINOBUTANOYL-L-THREONYL-L-2,4-DIAMINOBUTANOYL-L-2,4-DIAMINOBUTANOYL-L-2,4-DIAMINOBUTANOYL-D-PHENYLALANYL-L-LEUCYL-L-2,4-DIAMINOBUTANOYL-L-2,4-DIAMINOBUTANOYL-L-THREONINE CYCLIC (10->4)-PEPTIDE
- SCHEMBL14241069
- DTXSID80858844
- DTXCID1028441
- CHEBI:8309
- Polymyxin B1
-
- MDL: MFCD01699017
- インチ: InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-/m0/s1
- InChIKey: WQVJHHACXVLGBL-CTMZAJDNSA-N
- ほほえんだ: CC[C@@H](CCCCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H]1CCNC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC1=O)CCN)=O)CC2=CC=CC=C2)=O)CC(C)C)=O)CCN)=O)CCN)=O)[C@H](O)C)=O)=O)CCN)=O)[C@H](O)C)=O)CCN)=O)C
計算された属性
- せいみつぶんしりょう: 1202.74992724g/mol
- どういたいしつりょう: 1202.74992724g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 18
- 水素結合受容体数: 29
- 重原子数: 85
- 回転可能化学結合数: 33
- 複雑さ: 2150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 13
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.5
- トポロジー分子極性表面積: 491Ų
じっけんとくせい
- 密度みつど: 1.0500 (rough estimate)
- ふってん: 838.79°C (rough estimate)
- 屈折率: 1.6200 (estimate)
Polymyxin B1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6562-10mg |
Polymyxin B1 |
4135-11-9 | 98% | 10mg |
¥8189.00 | 2023-09-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6562-1mg |
Polymyxin B1 |
4135-11-9 | 98% | 1mg |
¥1387.00 | 2023-09-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6562-5mg |
Polymyxin B1 |
4135-11-9 | 98% | 5mg |
¥5329.00 | 2023-09-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P689405-2.5mg |
Polymyxin B1 |
4135-11-9 | - | 2.5mg |
¥1540.0 | 2023-09-09 | |
1PlusChem | 1P00C9IW-1mg |
polymyxin B(1) |
4135-11-9 | ≥95% | 1mg |
$102.00 | 2025-02-26 | |
A2B Chem LLC | AF71416-1mg |
polymyxin B(1) |
4135-11-9 | ≥95% | 1mg |
$108.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y44295-1mg |
Polymyxin B1 |
4135-11-9 | 96% | 1mg |
¥4498.0 | 2023-09-09 | |
Cooke Chemical | LN3282949-10mg |
PolymyxinB1 |
4135-11-9 | ≥95% | 10mg |
RMB 7352.00 | 2023-09-07 | |
A2B Chem LLC | AF71416-10mg |
polymyxin B(1) |
4135-11-9 | ≥95% | 10mg |
$684.00 | 2024-04-20 | |
1PlusChem | 1P00C9IW-5mg |
polymyxin B(1) |
4135-11-9 | ≥95% | 5mg |
$406.00 | 2025-02-26 |
Polymyxin B1 関連文献
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Songya Zhang,Yunliang Chen,Jing Zhu,Qiujie Lu,Max J. Cryle,Youming Zhang,Fu Yan Nat. Prod. Rep. 2023 40 557
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Francesc Rabanal,Yolanda Cajal Nat. Prod. Rep. 2017 34 886
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N. H. Day,G. D. Parr,J. H. Barnard,R. F. Haines-Nutt,P. Adams,J. E. Pearse,G. S. Murkitt,R. M. Lee,R. D. McDowall,Stephen D. Revett,Michael E. Tenneson,K. Wiegand,D. Watson,C. Cates Anal. Proc. 1984 21 235
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4. Structure of micelle bound cationic peptides by NMR spectroscopy using a lanthanide shift reagentJames D. Swarbrick,John A. Karas,Jian Li,Tony Velkov Chem. Commun. 2020 56 2897
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Bee Ha Gan,Josephine Gaynord,Sam M. Rowe,Tomas Deingruber,David R. Spring Chem. Soc. Rev. 2021 50 7820
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Stephen A. Cochrane,Christopher T. Lohans,Marco J. van Belkum,Manon A. Bels,John C. Vederas Org. Biomol. Chem. 2015 13 6073
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7. Index pages
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Tony Velkov,Kade D. Roberts,Jian Li Nat. Prod. Rep. 2017 34 295
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Xukai Jiang,Nitin A. Patil,Mohammad A. K. Azad,Hasini Wickremasinghe,Heidi Yu,Jinxin Zhao,Xinru Zhang,Mengyao Li,Bin Gong,Lin Wan,Wendong Ma,Philip E. Thompson,Kai Yang,Bing Yuan,Falk Schreiber,Lushan Wang,Tony Velkov,Kade D. Roberts,Jian Li Chem. Sci. 2021 12 12211
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Sebastian Gro?,Fabian Panter,Domen Pogorevc,Carsten E. Seyfert,Selina Deckarm,Chantal D. Bader,Jennifer Herrmann,Rolf Müller Chem. Sci. 2021 12 11882
Polymyxin B1に関する追加情報
Polymyxin B1: A Comprehensive Overview
Polymyxin B1, with the CAS number 4135-11-9, is a member of the polymyxin family of antibiotics. These compounds are derived from the bacterium Bacillus polymyxa and are primarily effective against gram-negative bacteria. Thepolymyxin B1 compound has been extensively studied for its unique mechanism of action, clinical applications, and potential for further development in the fight against antibiotic resistance.
The discovery ofpolymyxin B1 marked a significant advancement in antimicrobial therapy. Unlike many other antibiotics, it targets the lipid A portion of lipopolysaccharides (LPS) in the outer membrane of gram-negative bacteria. This mechanism disrupts the bacterial membrane, leading to cell death. Recent studies have highlighted the importance of understanding this interaction at a molecular level, particularly in light of increasing antibiotic resistance.
One of the most recent breakthroughs involvingpolymyxin B1 is its potential in combination therapies. Researchers have found that when used alongside other antibiotics, it can enhance efficacy and reduce the likelihood of resistance development. For instance, a 2023 study published in Nature Microbiology demonstrated that combiningpolymyxin B1 with beta-lactams significantly improved outcomes in treating infections caused by multidrug-resistant (MDR) Pseudomonas aeruginosa.
The chemical structure ofpolymyxin B1 is characterized by a cyclic peptide backbone with a hydrophobic tail. This structure allows it to bind effectively to negatively charged bacterial membranes. Advances in computational chemistry have enabled researchers to model these interactions more accurately, providing insights into how modifications to the molecule could enhance its potency or reduce toxicity.
In terms of clinical applications,polymyxin B1 is often reserved for severe infections where other treatments have failed. It is particularly valuable in treating infections caused by carbapenem-resistant enterobacteriaceae (CRE) and other highly resistant pathogens. However, its use is not without challenges. The nephrotoxicity and neurotoxicity associated withpolymyxin B1 remain significant concerns, prompting ongoing research into safer delivery methods and dosing regimens.
A recent development in the field involves the use of nanotechnology to deliverpolymyxin B1. By encapsulating the antibiotic in nanoparticles, researchers have been able to reduce systemic toxicity while maintaining efficacy. A 2023 study published in Bioconjugate Chemistry reported promising results using polymeric nanoparticles loaded withpolymyxin B1, showing enhanced targeting to infected tissues and reduced side effects.
The global rise in antibiotic resistance has underscored the importance of preserving the effectiveness of existing antibiotics likepolymyxin B1. Collaborative efforts between academia, industry, and healthcare providers are essential to address this challenge. Educational campaigns aimed at promoting appropriate use and stewardship programs are critical components of this strategy.
In conclusion,polymyxin B1, with its unique mechanism and ongoing research advancements, remains a vital tool in combating antibiotic resistance. As new studies continue to emerge, our understanding of its potential applications and limitations evolves, paving the way for innovative solutions in antimicrobial therapy.
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